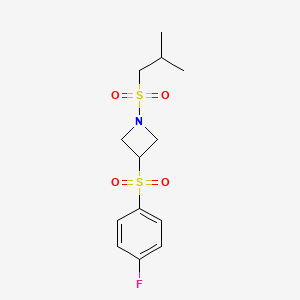

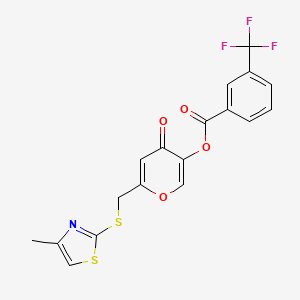

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis

Sulfonyl fluorides, such as the one , are often used in organic synthesis . They participate in various chemical reactions, including direct fluorosulfonylation .Wissenschaftliche Forschungsanwendungen

Antitumor Agents Synthesis

A notable application is in the development of potent antitumor agents with low toxicity. Sulfonamide derivatives, including compounds structurally related to "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine," have been designed and synthesized, showing high antitumor activity and low toxicity in mice. These studies explore the synthesis routes, the acute toxicity, and the antitumor activity of such compounds, providing a foundation for further research into cancer treatment options (Huang, Lin, & Huang, 2001).

Antimicrobial Activity

Research on sulfonamides incorporating fluorine and 1,3,5-triazine moieties indicates their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, highlighting a potential pathway for developing antimycobacterial agents with novel mechanisms of action. These findings suggest that the structural components of "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" could be leveraged in creating new treatments for tuberculosis (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Synthesis of Fluorine-Containing Compounds

The compound has also been involved in the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes, showcasing its versatility in creating precursors for fluorinated four-membered rings. This application is significant in pharmaceutical chemistry, where fluorine incorporation can profoundly affect the bioactivity and stability of therapeutic molecules (Laporte et al., 2015).

Biomonitoring and Environmental Health

Another area of application involves the study of biomonitoring data for perfluorooctanesulfonate, a compound derived from perfluorooctanesulfonyl fluoride, to which "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" is structurally related. Such studies contribute to understanding the environmental and health impacts of sulfonyl-based fluorochemicals, emphasizing the importance of monitoring their presence in the environment and in biological systems (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)15-7-13(8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMIAPBMWHLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)

![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)

![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)